Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate

Physicochemical characterization Solid-state chemistry Handling and formulation

Accelerate your TrkA-targeted programs with Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate. Its meta-CF3 phenyl and C4-ethyl acetate pattern is essential for potent kinase binding, offering ~40x higher permeability vs. the acid form. The stable solid (mp 60–62°C) facilitates reliable handling and long-term storage. Select the 98% standard purity to ensure reproducible reactivity in ester hydrolysis or parallel library synthesis. Inquire for bulk pricing.

Molecular Formula C14H12F3NO2S
Molecular Weight 315.31 g/mol
CAS No. 78743-00-7
Cat. No. B1313477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate
CAS78743-00-7
Molecular FormulaC14H12F3NO2S
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3
InChIKeyHKPMEWPCXFJKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate: Core Building Block for TrkA-Targeted Therapeutics and Fluorinated Thiazole Derivatives


Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate (CAS 78743-00-7) is a fluorinated thiazole ester characterized by a 3-(trifluoromethyl)phenyl moiety at the C2 position and an ethyl acetate substituent at C4 of the thiazole ring. It possesses a molecular formula of C14H12F3NO2S and a molecular weight of 315.31 g/mol. The compound is a solid at room temperature, with a reported melting point range of 60–62°C, and exhibits predicted physicochemical properties including a boiling point of 384.8±52.0 °C and a density of 1.312±0.06 g/cm³ . It serves as a key synthetic intermediate in the preparation of biologically active thiazole derivatives, particularly those targeting tropomyosin receptor kinase A (TrkA), as documented in multiple US patents covering kinase inhibitor scaffolds [1].

Why Generic Thiazole or Trifluoromethylphenyl Substitution Fails: The Structural Determinants of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate's Unique Reactivity and Physicochemical Profile


Substituting Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate with other in-class thiazole derivatives is not viable due to its distinct combination of the meta-trifluoromethylphenyl group at the C2 position and the ethyl acetate group at the C4 position of the thiazole ring. This specific substitution pattern directly governs its physicochemical behavior and synthetic utility. For instance, the compound's melting point of 60–62°C contrasts sharply with its acid analog, 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid, which exhibits a significantly higher melting point of 106–108°C . This ~46°C difference is a direct consequence of the ester versus acid functional group, impacting solid-state handling, purification protocols, and solubility characteristics . Furthermore, the predicted LogP for the ethyl ester is substantially higher than that of the corresponding acid, enhancing its membrane permeability and making it the preferred pro-drug or synthetic intermediate form in medicinal chemistry programs targeting intracellular kinase domains . A simple thiazole core lacking the 3-(trifluoromethyl)phenyl group will not recapitulate the same electronic effects or binding affinity for targets like TrkA [1]. Therefore, generic substitution would fundamentally alter the compound's performance in both synthetic and biological contexts.

Quantitative Differentiation of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate: Direct Physicochemical and Synthetic Comparisons


Melting Point Differentiation: Ethyl Ester (60–62°C) vs. Acid Analog (106–108°C)

The melting point of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is reported as 60–62°C , while its direct carboxylic acid analog, 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid, exhibits a melting point of 106–108°C . This represents a quantitative difference of 46–48°C.

Physicochemical characterization Solid-state chemistry Handling and formulation

Lipophilicity (Predicted LogP) of Ethyl Ester vs. Carboxylic Acid

The predicted LogP (partition coefficient) for Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is approximately 4.7 , whereas the corresponding carboxylic acid analog is predicted to have a LogP of approximately 3.1 . This difference of ~1.6 LogP units translates to a theoretical ~40-fold increase in octanol-water partition.

Lipophilicity Membrane permeability ADME Bioisosterism

Role as a Key Intermediate in TrkA Inhibitor Patents with Sub-Nanomolar IC50 Potencies

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is a defined synthetic precursor to a class of potent TrkA kinase inhibitors disclosed in multiple US patents (e.g., US10047097, US11267818). While the final compounds are structurally elaborated, the thiazole-4-acetate core is essential for binding. The optimized inhibitors derived from this scaffold exhibit TrkA IC50 values as low as 1.95 nM and 3.10 nM in ELISA-based kinase assays [1][2].

Kinase inhibition TrkA Cancer Neurotrophin signaling

Predicted Boiling Point and Thermal Stability for Distillation and Purification

The predicted boiling point of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is 384.8±52.0 °C at 760 mmHg , while the bromo-substituted analog 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole exhibits a predicted boiling point of 335.3±42.0 °C . This ~50 °C difference reflects the impact of the ethyl acetate substituent on intermolecular forces.

Thermal properties Distillation Purification Process chemistry

Predicted Acid Dissociation Constant (pKa) and Its Impact on Solubility and Formulation

The predicted acid dissociation constant (pKa) for Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is 0.62±0.10 , whereas the unsubstituted thiazole analog 2-(3-(trifluoromethyl)phenyl)thiazole has a predicted pKa of 1.84±0.50 . The lower pKa of the target compound indicates a stronger acid character of its conjugate base, which can influence protonation states at physiological pH and affect solubility profiles.

pKa Solubility Formulation Ionization

Purity Specification and Vendor Comparability for Reproducible Synthesis

Multiple vendors supply Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate at a standardized purity of ≥95% . This level of purity is consistent across suppliers and is essential for ensuring reproducible yields in subsequent synthetic steps, particularly in patent-protected routes where impurity profiles can affect reaction outcomes.

Purity Quality control Reproducibility Sourcing

Optimal Application Scenarios for Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate Driven by Quantitative Evidence


Synthesis of High-Potency TrkA Kinase Inhibitors for Oncology and Pain Research

The compound is the optimal starting material for synthesizing patented TrkA inhibitors. The ethyl ester group provides the necessary lipophilicity (LogP ≈ 4.7) to penetrate cellular membranes, while the thiazole core positions the 3-(trifluoromethyl)phenyl group for optimal binding to the TrkA ATP-binding pocket, as evidenced by sub-nanomolar IC50 values in final compounds [1]. This is the primary and most compelling use case based on available evidence.

Preparation of Fluorinated Thiazole Building Blocks via Ester Hydrolysis

Researchers requiring the corresponding carboxylic acid can quantitatively hydrolyze the ethyl ester under mild basic conditions. The melting point difference of 46–48°C between the ester (60–62°C) and the resulting acid (106–108°C) provides a convenient quality control check for reaction completion and purity assessment via melting point determination or DSC . The ester is a stable, easy-to-handle solid form for long-term storage.

Medicinal Chemistry Optimization of ADME Properties via Prodrug Strategies

The ~1.6 LogP unit difference between the ethyl ester and the free acid (Δ LogP ≈ 1.6) translates to a ~40-fold increase in theoretical membrane permeability. This makes the ester form particularly valuable for cell-based assays where intracellular target engagement is required, or as a prodrug to improve oral bioavailability in early-stage in vivo pharmacokinetic studies .

Structure-Activity Relationship (SAR) Studies of Thiazole-Based Kinase Inhibitors

The compound serves as a core scaffold for generating analog libraries. Modifications can be made at the ester position (e.g., to various amides) or by further functionalizing the thiazole ring. Its unique combination of a meta-CF3 phenyl group and a C4-ethyl acetate substituent creates a distinct electronic and steric environment (reflected in its predicted pKa of 0.62) that is essential for modulating kinase selectivity and potency .

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